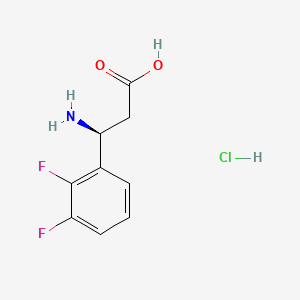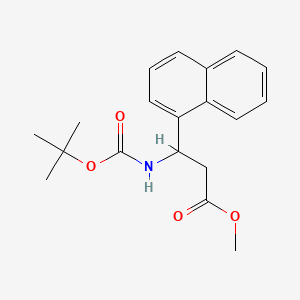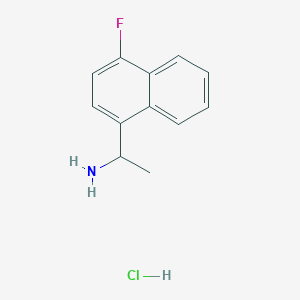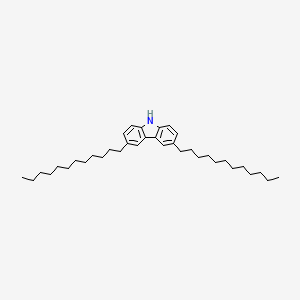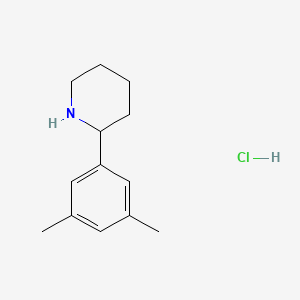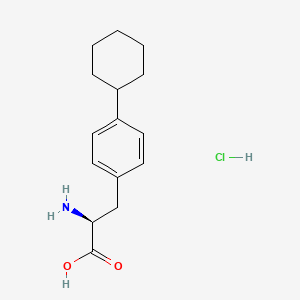![molecular formula C17H22OS2 B8181401 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181401.png)
3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde
概要
説明
3’-Octyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound belonging to the family of bithiophenes. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. The addition of an octyl group enhances the solubility and processability of the compound, making it more suitable for practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Octyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of 2,2’-bithiophene: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, where two thiophene units are linked together using a palladium catalyst and a boron reagent.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where an octyl halide reacts with the bithiophene in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the bithiophene to introduce the aldehyde group.
Industrial Production Methods
Industrial production of 3’-Octyl-[2,2’-bithiophene]-5-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3’-Octyl-[2,2’-bithiophene]-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: 3’-Octyl-[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 3’-Octyl-[2,2’-bithiophene]-5-methanol.
Substitution: 3’-Octyl-[2,2’-bithiophene]-5-bromide or 3’-Octyl-[2,2’-bithiophene]-5-nitro.
科学的研究の応用
3’-Octyl-[2,2’-bithiophene]-5-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors due to its ability to interact with various analytes.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 3’-Octyl-[2,2’-bithiophene]-5-carbaldehyde is primarily related to its conjugated system, which allows for efficient electron delocalization. This property is crucial for its applications in organic electronics, where it facilitates charge transport and improves device performance. The aldehyde group can also participate in various chemical reactions, enabling the compound to interact with different molecular targets and pathways .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: Lacks the octyl group and aldehyde functionality, making it less soluble and versatile.
3-Octylthiophene: Contains an octyl group but lacks the bithiophene structure and aldehyde group.
5-Formyl-2,2’-bithiophene: Similar structure but without the octyl group, resulting in different solubility and reactivity properties.
Uniqueness
3’-Octyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the combination of the octyl group, bithiophene structure, and aldehyde functionality. This combination enhances its solubility, processability, and reactivity, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
5-(3-octylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-11-12-19-17(14)16-10-9-15(13-18)20-16/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAOFXGIZZJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


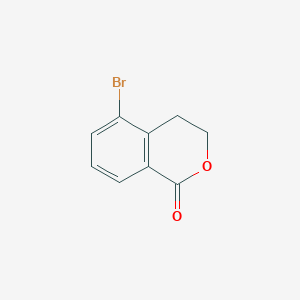
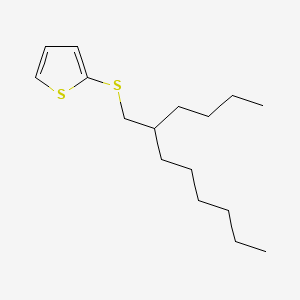
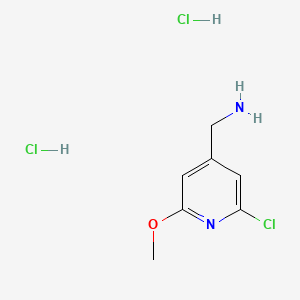
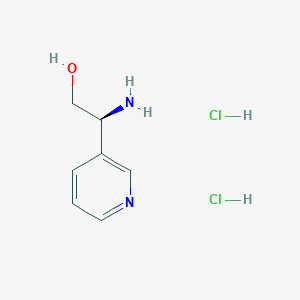
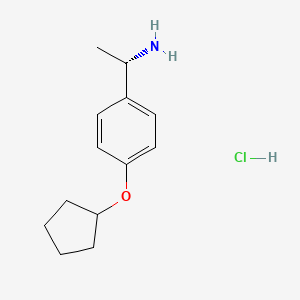
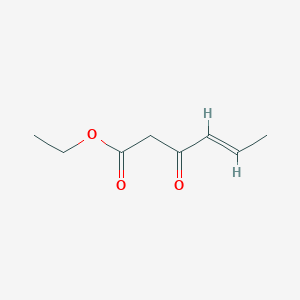
![3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B8181383.png)
